molecular formula C25H29N5O2 B2936635 N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide CAS No. 1049509-37-6

N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Cat. No.: B2936635
CAS No.: 1049509-37-6
M. Wt: 431.54
InChI Key: CZNIWHRDAJJGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Piperazine Derivative: The piperazine ring can be synthesized separately and then coupled with the quinoline core through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the quinoline and piperazine derivatives with ethanediamide using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted quinoline and piperazine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis for the development of more complex molecules.

Biology

In biological research, it may serve as a probe to study the interactions of quinoline derivatives with biological targets.

Medicine

Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, antimalarial, and anticancer activities. This compound may be investigated for similar medicinal properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The piperazine ring may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

    Piperaquine: A bisquinoline antimalarial drug.

Uniqueness

“N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” is unique due to the presence of both quinoline and piperazine moieties, which may confer distinct biological activities and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-19-18-23(21-10-5-6-11-22(21)27-19)28-25(32)24(31)26-12-7-13-29-14-16-30(17-15-29)20-8-3-2-4-9-20/h2-6,8-11,18H,7,12-17H2,1H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNIWHRDAJJGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.